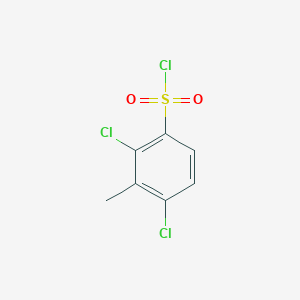

2,4-Dichloro-3-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,4-dichloro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKNKDQXFBQJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577477 | |

| Record name | 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69145-58-0 | |

| Record name | 2,4-Dichloro-3-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69145-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-dichloro-3-methylbenzenesulfonyl chloride, a key intermediate in the development of specialized chemical compounds. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and critical safety information.

Strategic Overview of the Synthesis

The synthesis of 2,4-dichloro-3-methylbenzenesulfonyl chloride is most effectively achieved through the direct chlorosulfonation of 2,4-dichloro-3-methyltoluene. This method is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the sulfonating agent and the source of the chloride for the sulfonyl group. This approach is favored for its efficiency, typically proceeding in a single synthetic step.

The core principle involves the controlled reaction of the substituted toluene with an excess of chlorosulfonic acid at low temperatures to regulate the reaction's exothermicity and minimize the formation of by-products, such as diphenyl sulfones. The regioselectivity of the substitution is dictated by the directing effects of the substituents on the aromatic ring.

Caption: Direct chlorosulfonation pathway for the target compound.

Mechanistic Rationale and Experimental Causality

Electrophilic Aromatic Substitution: The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring of 2,4-dichloro-3-methyltoluene. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related cationic species.

Regioselectivity: The position of the incoming sulfonyl chloride group is governed by the existing substituents:

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

-

Chlorine Atoms (-Cl): Deactivating, ortho-, para- directing groups.

The combined electronic and steric effects of these groups direct the sulfonyl chloride group to the C6 position, which is para to the activating methyl group and least sterically hindered.

Role of Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures the reaction goes to completion and helps to suppress the formation of the corresponding sulfonic acid, directly yielding the desired sulfonyl chloride.[1] It also serves as the solvent for the reaction.

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–10°C) is crucial to prevent uncontrolled reactions and minimize the formation of undesired side products, particularly diphenyl sulfones, which can arise at higher temperatures.[1]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the chlorosulfonation of substituted aromatic compounds.[2][3][4]

Table 1: Reagent and Material Specifications

| Compound | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Role |

| 2,4-dichloro-3-methyltoluene | C₈H₈Cl₂ | 175.05 | 1.0 | Starting Material |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 4.0 - 5.0 | Reagent / Solvent |

| Chloroform / Dichloromethane | CHCl₃ / CH₂Cl₂ | - | - | Solvent (optional) |

| Crushed Ice / Water | H₂O | 18.02 | Excess | Quenching Agent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Neutralizing Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide scrubber), add 2,4-dichloro-3-methyltoluene. If desired for better mixing, the starting material can be dissolved in a dry, inert solvent like chloroform.[2][4]

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.

-

Reagent Addition: Slowly add chlorosulfonic acid (4-5 equivalents) dropwise from the dropping funnel to the stirred solution over 2-3 hours.[5] Maintain the internal temperature between 0°C and 10°C throughout the addition.[3] Hydrogen chloride gas will evolve during this process.[2]

-

Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours to ensure the reaction is complete.

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[2][3][4] This step is highly exothermic and should be performed in a fume hood.

-

Extraction: The product, an oily or solid substance, will separate from the aqueous layer. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5] Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2,4-dichloro-3-methylbenzenesulfonyl chloride.

Caption: Experimental workflow for synthesis and purification.

Safety and Handling (Trustworthiness)

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

Table 2: Hazard Summary and Safety Precautions

| Reagent | Hazards | PPE Requirements | Handling & Storage |

| Chlorosulfonic Acid | Highly corrosive, causes severe skin burns and eye damage.[6][7] Reacts violently with water, releasing toxic HCl and H₂SO₄ fumes.[8] May cause respiratory irritation.[7] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), full acid suit, respiratory protection (e.g., self-contained breathing apparatus for emergencies).[8][9] | Use only in a well-ventilated chemical fume hood.[9] Store in a cool, dry, well-ventilated area away from water, bases, and combustible materials.[9] Keep containers tightly closed.[10] |

| Thionyl Chloride (if used) | Toxic, corrosive, causes severe burns. Reacts with water to produce HCl and SO₂ gas. | Same as for chlorosulfonic acid. | Handle in a fume hood. Store in a dry, well-ventilated area away from moisture. |

| Dichloromethane | Suspected carcinogen, causes skin and eye irritation. | Safety glasses, nitrile gloves, lab coat. | Use in a well-ventilated area. Store in a tightly sealed container. |

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.

-

Spills: Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash.[10] Evacuate the area for larger spills.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the sulfonyl chloride group.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group peaks, particularly the S=O stretches of the sulfonyl chloride.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, Cl, S).

References

-

Organic Syntheses Procedure. Benzenesulfonyl chloride. Organic Syntheses. Available from: [Link]

-

Wikipedia. Benzenesulfonyl chloride. Wikipedia. Available from: [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1520. Available from: [Link]

-

Chemwin. Production method and process flow of benzene sulfonyl chloride. Chemwin. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

SlideServe. Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Available from: [Link]

-

Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

-

University of Detroit Mercy. Refining of Benzene Sulfonyl Chloride from Benzene-Chlorosulfonic Acid Sulfonation Mass. University of Detroit Mercy. Available from: [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.

-

PrepChem.com. Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. PrepChem.com. Available from: [Link]

-

Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available from: [Link]

-

PrepChem.com. Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. PrepChem.com. Available from: [Link]

-

Eureka | Patsnap. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Eureka | Patsnap. Available from: [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

-

Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. 6. analytical methods. ATSDR. Available from: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 2,4-dichloro-. NIST. Available from: [Link]

- Google Patents. US3366698A - Process for the production of 2, 4-dichlorotoluene. Google Patents.

- Google Patents. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride. Google Patents.

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.

- Google Patents. WO2002030878A1 - Aromatic sulfonation reactions. Google Patents.

- Google Patents. EP1324982B1 - Aromatic sulfonation reactions. Google Patents.

-

PubMed Central. Sulfonium-based precise alkyl transposition reactions. PMC. Available from: [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2010). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. Available from: [Link]

- Google Patents. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether. Google Patents.

Sources

- 1. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 2. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. slideserve.com [slideserve.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a highly reactive organochlorine compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its trifunctional nature—comprising a reactive sulfonyl chloride group and a dichlorinated aromatic ring with a methyl substituent—offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of the chloro and methyl groups on the benzene ring allows for fine-tuning of the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and target-binding affinity. This makes it a valuable intermediate in the development of novel therapeutic agents.

This guide provides a comprehensive overview of 2,4-dichloro-5-methylbenzenesulfonyl chloride, including its chemical properties, a detailed synthesis protocol, and its application in the construction of biologically active sulfonamides. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical utility in a research and development setting.

Physicochemical Properties and Chemical Identifiers

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of 2,4-dichloro-5-methylbenzenesulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28286-86-4 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.53 g/mol | [1] |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 70-73 °C | [1] |

| Sensitivity | Moisture sensitive | [1] |

| IUPAC Name | 2,4-dichloro-5-methylbenzenesulfonyl chloride | [1] |

| Synonyms | 2,4-dichloro-5-methylbenzene-1-sulfonyl chloride, 4,6-dichloro-m-toluenesulfonyl chloride | [1] |

Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride: A Step-by-Step Protocol

The most common and industrially scalable method for the synthesis of arylsulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic hydrocarbon. In the case of 2,4-dichloro-5-methylbenzenesulfonyl chloride, the logical precursor is 2,4-dichlorotoluene. The following protocol is a representative procedure for this transformation.

Reaction Principle:

The synthesis proceeds via an electrophilic aromatic substitution reaction, where chlorosulfonic acid serves as the electrophile. The electron-donating methyl group and the electron-withdrawing, ortho-, para-directing chloro groups of 2,4-dichlorotoluene direct the incoming chlorosulfonyl group to the 5-position.

Experimental Protocol: Chlorosulfonation of 2,4-Dichlorotoluene

Materials:

-

2,4-Dichlorotoluene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas outlet (to vent HCl gas safely), add anhydrous dichloromethane.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 equivalents) to the stirred solvent.

-

Addition of 2,4-Dichlorotoluene: Add 2,4-dichlorotoluene (1.0 equivalent) dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methylbenzenesulfonyl chloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield a crystalline solid.

Application in Drug Discovery: Synthesis of Bioactive Sulfonamides

2,4-Dichloro-5-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antidiabetic properties.[3] The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.

Case Study: Synthesis of α-Glucosidase and α-Amylase Inhibitors

A study by an esteemed research group detailed the synthesis of a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives as potential antidiabetic agents.[3] These compounds were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. The general synthetic approach is highly illustrative of the utility of dichlorinated benzenesulfonyl chlorides in drug discovery.

Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-2,4-dichloro-5-methylbenzenesulfonamides

This protocol is a representative procedure for the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with a primary amine.

Materials:

-

2,4-Dichloro-5-methylbenzenesulfonyl chloride

-

Primary amine (e.g., aniline, benzylamine)

-

Pyridine or triethylamine (as a base)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Dissolve 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.

Logical and Signaling Pathway Visualization

The utility of 2,4-dichloro-5-methylbenzenesulfonyl chloride as a synthetic intermediate is best understood by visualizing the workflow from the starting material to a biologically active product.

Sources

- 1. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloro-3-methylbenzenesulfonyl chloride molecular structure

An In-depth Technical Guide on the Molecular Structure of 2,4-Dichloro-3-methylbenzenesulfonyl chloride

Preamble for the Researcher: The field of medicinal chemistry is built upon a deep understanding of molecular structure and reactivity. Substituted arylsulfonyl chlorides are a cornerstone class of reagents, prized for their ability to forge stable sulfonamide and sulfonate ester linkages, which are prevalent in a vast array of therapeutic agents. This guide focuses on a specific, yet representative member of this class: 2,4-dichloro-3-methylbenzenesulfonyl chloride. While public domain data for this exact isomer is limited, this document will leverage established principles and data from closely related analogues to provide a robust and scientifically grounded overview. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the chemical logic that underpins its use, from structural characterization to safe handling and synthetic application.

Molecular Identity and Structural Framework

2,4-Dichloro-3-methylbenzenesulfonyl chloride is an organochlorine compound featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl chloride functional group. The specific substitution pattern (2,4-dichloro-3-methyl) dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications.

The core structure consists of a central, sp²-hybridized benzene ring. Attached to this ring are the substituents that define its identity. The sulfonyl chloride group (-SO₂Cl) is the primary reactive center, with a tetrahedral sulfur atom bonded to two oxygen atoms, a chlorine atom, and the C1 carbon of the benzene ring.

Caption: Molecular structure of 2,4-Dichloro-3-methylbenzenesulfonyl chloride.

Physicochemical Properties

| Property | 2,4-Dichlorobenzenesulfonyl chloride | 2,4-Dichloro-5-methylbenzenesulfonyl chloride |

| CAS Number | 16271-33-3[1] | 28286-86-4[2][3] |

| Molecular Formula | C₆H₃Cl₃O₂S[1] | C₇H₅Cl₃O₂S[2] |

| Molecular Weight | 245.51 g/mol [1] | 259.53 g/mol [2] |

| Appearance | White to light yellow solid | White to cream crystalline powder[4] |

| Melting Point | 55-58 °C[5] | 67-76 °C[4] |

| Boiling Point | Not readily available | Not readily available |

Synthesis and Mechanistic Rationale

The most direct and industrially relevant method for preparing arylsulfonyl chlorides is through the electrophilic chlorosulfonation of an aromatic ring using chlorosulfonic acid. This reaction proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism.

Caption: General synthetic workflow for arylsulfonyl chlorides.

Experimental Protocol: Chlorosulfonation

This protocol is adapted from established procedures for analogous compounds.[6][7]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to a scrubber (to neutralize the HCl byproduct), charge the starting material (1,3-dichloro-2-methylbenzene). Cool the flask in an ice-salt bath to 0°C.

-

Reagent Addition: Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 5-10°C.

-

Causality: The reaction is highly exothermic. Low temperatures are crucial to minimize side reactions and prevent the degradation of the product. The slow addition ensures that the heat generated can be effectively dissipated.

-

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Causality: This step serves two purposes. First, it quenches the reaction. Second, it hydrolyzes the highly corrosive excess chlorosulfonic acid to sulfuric acid and HCl. The product, being insoluble in water, will typically precipitate as a solid or an oil.

-

-

Isolation & Purification: The solid product can be collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. If the product separates as an oil, it is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by vacuum distillation.

-

Self-Validation: Purity should be confirmed post-purification by melting point analysis and spectroscopic methods (NMR, IR) to ensure the removal of starting material and isomeric impurities.

-

Spectroscopic and Structural Characterization

While specific spectra for 2,4-dichloro-3-methylbenzenesulfonyl chloride are not available, its structural features would produce a predictable spectroscopic profile.

-

¹H NMR: The proton NMR spectrum would be expected to show two singlets or two closely coupled doublets in the aromatic region (typically 7.5-8.2 ppm), corresponding to the two protons on the benzene ring. A singlet for the methyl group protons would appear further upfield (around 2.4-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons and one signal for the methyl carbon. The carbon attached to the sulfonyl group (C1) would be significantly deshielded.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum would be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively. Data for the parent 2,4-dichlorobenzenesulfonyl chloride confirms these characteristic peaks.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing three chlorine atoms (from the two ring substituents and the sulfonyl chloride group), which provides a definitive confirmation of the elemental composition.

Solid-State Conformation Insights

X-ray crystallography studies on sulfonamides derived from 2,4-dichlorobenzenesulfonyl chloride reveal important conformational details.[6][7][9] Typically, the conformation of the N-C bond in the C-SO₂-NH-C segment exhibits a gauche torsion with respect to the S=O bonds.[6][9] The dihedral angle between the sulfonyl-substituted benzene ring and the second aromatic ring (in the case of a sulfonamide) is often significant, indicating a twisted, non-planar molecular conformation.[6] These findings suggest that the sulfonyl chloride group is not necessarily coplanar with the benzene ring and that its orientation influences intermolecular interactions in the solid state.

Applications in Research and Drug Development

The primary utility of 2,4-dichloro-3-methylbenzenesulfonyl chloride for researchers lies in its function as a versatile electrophilic building block.

-

Synthesis of Sulfonamides: Its most common application is reacting with primary or secondary amines to form sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in antibiotics (sulfonamides), diuretics, and anticonvulsants. The specific substitution pattern on the aromatic ring allows chemists to fine-tune the steric and electronic properties of the final molecule, potentially influencing its biological activity and pharmacokinetic profile.

-

Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in multi-step organic synthesis.

-

Role of Halogenation: The presence of chlorine atoms on the aromatic ring is significant. Halogens can modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target.[10] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the importance of chloro-substituted building blocks in drug discovery.[10]

Safety, Handling, and Storage

Arylsulfonyl chlorides are hazardous reagents that demand strict safety protocols. The information below is synthesized from safety data for multiple, closely related sulfonyl chlorides.[11][12][13]

Hazards Overview

-

Corrosive: Causes severe skin burns and eye damage. Contact with moisture (e.g., on skin or in the respiratory tract) can lead to hydrolysis, forming hydrochloric acid and the corresponding sulfonic acid, causing chemical burns.

-

Water Reactive: Reacts with water, sometimes violently, to release corrosive hydrogen chloride gas.

-

Respiratory Irritant: Vapors and dust are irritating to the respiratory tract.[11] Inhalation can be harmful.[11]

-

Toxic: May be harmful or toxic if swallowed or absorbed through the skin.[11]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Work Practices: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapor.[11] Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The storage area should be designated for corrosive materials. It is moisture-sensitive and should be protected from water.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro-. Retrieved from [Link]

-

Chemcasts. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride Properties vs Temperature. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

NIST. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1520. Retrieved from [Link]

-

Rodrigues, A. D., et al. (2011). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. Retrieved from [Link]

-

Nishad, A. U., & T, M. M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100393. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,4-Dichloro-6-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2626. Retrieved from [Link]

Sources

- 1. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]

- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2,4-DICHLORO-5-METHYLBENZENESULFONYL CHLORIDE | 28286-86-4 [chemicalbook.com]

- 4. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3 [chemicalbook.com]

- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzenesulfonyl chloride, 2,4-dichloro- [webbook.nist.gov]

- 9. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-3-methylbenzenesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a detailed exploration of the spectroscopic characteristics of 2,4-dichloro-3-methylbenzenesulfonyl chloride. As experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. The methodologies and interpretations presented herein serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of related arylsulfonyl chlorides.

Introduction: The Structural Significance of Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a pivotal class of organic compounds, serving as key intermediates in the synthesis of sulfonamides, a common functional group in a multitude of pharmaceutical agents. The precise substitution pattern on the aromatic ring is critical to the biological activity and pharmacokinetic properties of the final product. Therefore, unambiguous structural confirmation of the arylsulfonyl chloride precursor is a non-negotiable step in the synthetic workflow.

2,4-Dichloro-3-methylbenzenesulfonyl chloride presents a unique analytical challenge due to its specific substitution pattern. The combination of electron-withdrawing chloro and sulfonyl chloride groups with an electron-donating methyl group creates a distinct electronic environment that is reflected in its spectroscopic signature. This guide will dissect the predicted spectroscopic data to provide a comprehensive understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Expert Insight: Causality in NMR Sample Preparation

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like the topic compound. Its primary advantage is its ability to dissolve a wide range of organic compounds without introducing interfering proton signals, save for a residual peak at 7.26 ppm which serves as a convenient internal reference. The use of a high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex splitting patterns of substituted aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ar-H (H-5) | Doublet (d) | 1H | ~ 7.8 - 8.0 | This proton is ortho to the powerful electron-withdrawing -SO₂Cl group, causing a significant downfield shift. It will be split by the adjacent H-6 proton. |

| Ar-H (H-6) | Doublet (d) | 1H | ~ 7.5 - 7.7 | This proton is ortho to a chloro group and meta to the -SO₂Cl group. It will be split by the adjacent H-5 proton, with a typical ortho coupling constant (³J) of 8-9 Hz. |

| -CH ₃ | Singlet (s) | 3H | ~ 2.5 - 2.7 | The methyl group is attached to the aromatic ring and is not adjacent to any other protons, resulting in a singlet. Its position is slightly downfield due to the overall electron-withdrawing nature of the substituted ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -SO₂Cl (C-1) | ~ 142 - 145 | The carbon directly attached to the sulfonyl chloride group is significantly deshielded and appears far downfield. |

| C -Cl (C-2, C-4) | ~ 135 - 140 | Carbons bonded to chlorine atoms are deshielded. The two C-Cl signals are expected to be distinct due to the overall asymmetry of the molecule. |

| C -CH₃ (C-3) | ~ 138 - 141 | This quaternary carbon's shift is influenced by both the attached methyl and adjacent chloro groups. |

| C -H (C-5, C-6) | ~ 128 - 134 | These carbons are expected in the typical aromatic region. C-5, being adjacent to two chloro-substituted carbons, may be further downfield than C-6. |

| -C H₃ | ~ 20 - 23 | The methyl carbon signal appears in the typical aliphatic region, shifted slightly downfield by its attachment to the aromatic ring. |

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,4-dichloro-3-methylbenzenesulfonyl chloride in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also standard practice.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data using a standard pulse program with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Insight: Why ATR is Often Preferred

While traditional KBr pellet methods are effective, Attenuated Total Reflectance (ATR) has become the industry standard for solid samples. ATR requires minimal to no sample preparation, eliminating the need for grinding and pressing pellets, which can sometimes induce polymorphic changes or absorb atmospheric moisture. The resulting spectrum is clean and highly reproducible, making it ideal for both identification and quality control.

Predicted IR Absorption Bands

The IR spectrum of 2,4-dichloro-3-methylbenzenesulfonyl chloride is expected to be dominated by strong absorptions from the sulfonyl chloride group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| ~ 2980 - 2850 | Aliphatic C-H Stretch | Weak | Corresponding to the C-H bonds of the methyl group. |

| ~ 1580, 1470 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the benzene ring. |

| ~ 1380 - 1370 | S=O Asymmetric Stretch | Strong | One of the most intense and characteristic peaks for a sulfonyl chloride. |

| ~ 1190 - 1170 | S=O Symmetric Stretch | Strong | The second intense, characteristic peak for a sulfonyl chloride. The presence of two strong bands in these regions is definitive proof of the -SO₂- group. |

| ~ 800 - 850 | C-H Out-of-Plane Bend | Strong | The position of this band is indicative of the aromatic substitution pattern (1,2,4-trisubstituted). |

| ~ 750 - 780 | C-Cl Stretch | Strong | Vibrations from the two carbon-chlorine bonds. |

| ~ 600 - 550 | S-Cl Stretch | Strong | A characteristic absorption for the sulfur-chlorine bond in a sulfonyl chloride. |

Protocol for IR Data Acquisition (ATR)

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to measure the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Expert Insight: The Chlorine Isotope Signature

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), a ratio of approximately 3:1. For a molecule with two chlorine atoms, like 2,4-dichloro-3-methylbenzenesulfonyl chloride, this results in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments:

-

M peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms. The expected intensity ratio for this cluster is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula is C₇H₅Cl₂O₂S. Using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³²S, ³⁵Cl), the nominal molecular weight is 238 Da.

| m/z Value | Interpretation | Rationale |

| 242, 240, 238 | [M]⁺, [M+2]⁺, [M+4]⁺ | The molecular ion cluster. The presence of this 9:6:1 intensity pattern confirms the molecular weight and the presence of two chlorine atoms. |

| 203 | [M - Cl]⁺ | Loss of a chlorine radical is a common initial fragmentation step. This fragment will still show the isotopic signature of the remaining chlorine atom (3:1 ratio for M' and M'+2). |

| 139 | [M - SO₂Cl]⁺ | Loss of the entire sulfonyl chloride group as a radical, leaving the dichloromethyl-benzene cation. This fragment will still exhibit the 9:6:1 isotopic pattern for two chlorines. |

| 99 | [SO₂Cl]⁺ | The sulfonyl chloride group itself detected as a cation. It will show the 3:1 isotopic pattern for one chlorine atom. |

Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single analytical technique provides a complete structural picture. The power of modern analytical chemistry lies in the integration of data from multiple orthogonal techniques to build an undeniable case for a molecule's structure.

The predicted data for 2,4-dichloro-3-methylbenzenesulfonyl chloride converge to confirm its identity:

-

MS establishes the correct molecular weight (238 Da for the nominal mass) and confirms the presence of two chlorine atoms via the M, M+2, and M+4 isotopic pattern.

-

IR confirms the presence of the critical sulfonyl chloride functional group (strong bands at ~1375 and ~1180 cm⁻¹) and the substituted aromatic ring.

-

¹H and ¹³C NMR assemble the molecular skeleton, confirming the 1,2,3,4-substitution pattern on the aromatic ring and identifying the distinct chemical environments of each proton and carbon, including the methyl group.

Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of 2,4-dichloro-3-methylbenzenesulfonyl chloride.

References

For foundational knowledge in spectroscopic techniques, the following authoritative resources are recommended:

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. This database provides spectroscopic data for a wide range of compounds and serves as a reference for characteristic IR and MS data for related structures like 2,4-dichlorobenzenesulfonyl chloride.

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2,4-Dichloro-3-methylbenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. Given the limited availability of direct solubility data for this specific compound, this guide synthesizes information from structurally related analogues and fundamental chemical principles to predict its solubility profile in a range of common organic solvents. Furthermore, it offers comprehensive, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain precise solubility parameters for their specific applications. This document is structured to provide not just data, but a logical framework for solvent selection and experimental design, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Synthesis

2,4-Dichloro-3-methylbenzenesulfonyl chloride is a member of the arylsulfonyl chloride family, a class of compounds widely utilized as reagents and building blocks in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules of interest in medicinal chemistry and materials science. The success of any synthetic protocol involving this reagent—from reaction kinetics and yield to purification and formulation—is fundamentally governed by its interaction with the chosen solvent system. An optimal solvent will not only fully dissolve the reactants but also facilitate the desired chemical transformation without participating in unwanted side reactions.

The molecular architecture of 2,4-Dichloro-3-methylbenzenesulfonyl chloride, featuring a substituted aromatic ring and a highly reactive sulfonyl chloride moiety, presents a nuanced solubility challenge. The presence of the polar sulfonyl chloride group suggests solubility in polar solvents, while the dichlorinated methylbenzene portion contributes significant nonpolar character. This duality necessitates a careful and informed approach to solvent selection. This guide aims to provide the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride

Table 1: Physicochemical Properties of 2,4-Dichloro-5-methylbenzenesulfonyl chloride (CAS: 28286-86-4)[1]

| Property | Value |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.53 g/mol |

| Appearance | White to cream crystalline powder[2] |

| Melting Point | 67-76 °C[2] |

The sulfonyl chloride functional group is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom.[3] This arrangement results in a highly polar and electrophilic sulfur center. The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, which can influence solubility in protic solvents, although this is often accompanied by reaction.[4][5]

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of 2,4-Dichloro-3-methylbenzenesulfonyl chloride is therefore predicted based on the polarity of the solvent and the known reactivity of the sulfonyl chloride group.[7][8]

Table 2: Predicted Qualitative Solubility of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Causality |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high dielectric constants and are polar enough to solvate the polar sulfonyl chloride group without having reactive protons that could lead to solvolysis. They are excellent choices for conducting reactions with this reagent.[9] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule. Their aprotic nature prevents reaction with the sulfonyl chloride group, making them ideal for both reactions and workups.[9] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can effectively solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds due to its higher polarity.[9] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents are expected to be effective at dissolving the compound. However, under basic conditions, the potential for enolate formation should be considered, which could lead to side reactions. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is anticipated to be a suitable solvent for many applications. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride group. Solubility is expected to be limited.[9] |

| Alcohols | Methanol, Ethanol | Reactive | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the electrophilic sulfonyl chloride to form sulfonate esters. This reactivity makes them unsuitable as inert solvents.[7][9] |

| Water | Reactive / Very Low | Water is a highly polar protic solvent that will react with (hydrolyze) 2,4-Dichloro-3-methylbenzenesulfonyl chloride to form the corresponding sulfonic acid.[8][10] Due to the compound's significant nonpolar character, its intrinsic solubility in water is expected to be very low. | |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Low | These solvents lack the polarity required to effectively solvate the polar sulfonyl chloride moiety, resulting in poor solubility. |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.

Qualitative Solubility Determination (Rapid Assessment)

This method provides a quick assessment of solubility in various solvents.

Methodology:

-

Preparation: Into a series of clean, dry 13x100 mm test tubes, add approximately 10-20 mg of 2,4-Dichloro-3-methylbenzenesulfonyl chloride.

-

Solvent Addition: To each tube, add 1 mL of a different anhydrous solvent from Table 2.

-

Agitation: Vigorously agitate each tube using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect the contents of each tube against a dark background.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid is observed.

-

-

Record Keeping: Meticulously record all observations in a laboratory notebook.

Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature. It is crucial to use anhydrous solvents and an inert atmosphere due to the moisture sensitivity of sulfonyl chlorides.

Methodology:

-

Vial Preparation: Place a clean, dry 2 mL glass vial with a PTFE-lined cap on an analytical balance and tare the weight.

-

Solute Addition: Add an excess amount of 2,4-Dichloro-3-methylbenzenesulfonyl chloride to the vial (e.g., 50-100 mg). The presence of excess solid is critical to ensure saturation. Record the exact mass of the solute.

-

Solvent Addition: Using a calibrated micropipette or a dry syringe, add a precise volume (e.g., 1.00 mL) of the chosen anhydrous solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker or on a stirring plate within a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains).

-

Sample Preparation: After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe fitted with a PTFE filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, dry vial. Record the exact volume of the aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for selecting a solvent and, if necessary, determining the solubility of 2,4-Dichloro-3-methylbenzenesulfonyl chloride.

Caption: Logical workflow for solvent selection and solubility determination.

Conclusion

While direct, published solubility data for 2,4-Dichloro-3-methylbenzenesulfonyl chloride remains elusive, a robust, predictive understanding of its behavior in various organic solvents can be achieved through the analysis of its chemical structure and comparison with related compounds. This guide provides a scientifically grounded, predicted solubility profile, highlighting its likely high solubility in aprotic polar and halogenated solvents and its reactive nature in protic media. For drug development and process chemistry, where precision is paramount, the detailed experimental protocols provided herein offer a reliable means to determine definitive solubility values. By integrating the predictive framework with rigorous experimental validation, researchers can optimize their synthetic strategies, enhance product purity, and ensure the efficient and safe use of this versatile chemical intermediate.

References

- (No direct reference for 2,4-Dichloro-3-methylbenzenesulfonyl chloride properties was found.

- (No direct reference for 2,4-Dichloro-3-methylbenzenesulfonyl chloride appearance was found.

- (No direct reference for 2,4-Dichloro-3-methylbenzenesulfonyl chloride CAS was found.

- (No direct reference for 2,4-Dichloro-3-methylbenzenesulfonyl chloride was found

- (No direct reference for 2,4-Dichloro-3-methylbenzenesulfonyl chloride was found

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

- (This reference discusses sulfonyl fluorides and chlorides but does not provide specific solubility d

-

Fei, C., et al. (2016). Application of Sulfonyl in Drug Design. Request PDF. [Link]

- (This reference provides thermophysical properties but not solubility d

-

LibreTexts Chemistry. (2020). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- (This reference discusses a related compound but not the target compound.)

-

Fisher Scientific. (n.d.). 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. Retrieved from [Link]

-

Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1745-1763. [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dichloro-. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

- (This reference discusses a different compound.)

- (This reference discusses a different compound.)

-

SIDS Initial Assessment Report for 4-Methylbenzenesulfonyl chloride. (n.d.). [Link]

- (This is a general solvent properties table.)

Sources

- 1. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Illustrated Glossary of Organic Chemistry - Sulfonyl chloride [chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-3-methylbenzenesulfonyl Chloride

This guide provides essential safety and handling protocols for 2,4-dichloro-3-methylbenzenesulfonyl chloride, a reactive compound frequently utilized by researchers, scientists, and drug development professionals in complex organic synthesis. Given its hazardous properties, a comprehensive understanding and strict adherence to safety procedures are paramount to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering laboratory personnel to manage risk effectively.

Section 1: Core Hazard Analysis

2,4-Dichloro-3-methylbenzenesulfonyl chloride is a corrosive, water-reactive solid. Its hazards are not merely superficial; they are rooted in its chemical reactivity. Understanding this reactivity is the foundation of safe handling.

1.1 Chemical and Physical Properties

A summary of the key identification and physical properties is provided below.

| Property | Value |

| Chemical Name | 2,4-dichloro-3-methylbenzenesulfonyl chloride |

| CAS Number | 19040-62-1 |

| Molecular Formula | C₇H₅Cl₃O₂S |

| Molecular Weight | 259.54 g/mol |

| Appearance | Solid (Crystalline Powder/Chunks) |

| Primary Hazards | Corrosive, Water-Reactive |

1.2 Primary Hazard Deep Dive

-

Corrosivity: Like other sulfonyl chlorides, this compound is intensely corrosive. Direct contact will cause severe chemical burns to the skin and can lead to permanent eye damage.[1][2] The mechanism of this corrosion is twofold: the inherent reactivity of the sulfonyl chloride group and its rapid hydrolysis.

-

Water Reactivity: This is arguably the most significant handling hazard. The compound reacts exothermically and often vigorously with water, including ambient humidity, to produce highly corrosive and toxic byproducts: hydrochloric acid (HCl) and 2,4-dichloro-3-methylbenzenesulfonic acid.[3][4] This reaction is the primary source of acidic vapors that can damage respiratory tracts if inhaled.[3]

-

Inhalation Toxicity: Inhalation of dust or the aerosolized acidic byproducts from hydrolysis can cause severe irritation and damage to the respiratory system.[4]

1.3 GHS Hazard Classification (Anticipated)

Based on data from structurally similar sulfonyl chlorides, the following GHS classification should be assumed for all risk assessments.[1][5]

| GHS Classification | Code | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | |

| Hazardous to the Aquatic Environment | 3 | H402: Harmful to aquatic life. | None |

Signal Word: Danger

Section 2: Exposure Control and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential.

Caption: Hierarchy of safety controls for handling hazardous chemicals.

2.1 Engineering Controls

These are the first line of defense and are non-negotiable.

-

Chemical Fume Hood: All handling of 2,4-dichloro-3-methylbenzenesulfonyl chloride must be performed inside a certified chemical fume hood.[6] This is critical to contain dust and capture the corrosive HCl vapors generated upon reaction with ambient moisture.[6]

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[6][7] Their availability is crucial for immediate decontamination following an exposure.

2.2 Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It must be selected and used correctly.[3]

| PPE Item | Specification | Rationale |

| Eye Protection | Tightly fitting chemical splash goggles AND a full-face shield.[3] | Protects against splashes of the solid reagent and the corrosive acids it forms. A face shield protects the entire face. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for damage before each use. Use proper removal technique.[3][8] | Prevents direct skin contact, which would cause severe chemical burns. |

| Body Protection | Chemical-resistant lab coat or apron. Closed-toe shoes and long pants are mandatory.[6][8] | Protects skin and personal clothing from spills and splashes. |

| Respiratory | Not typically required if work is performed within a fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[9] | A fume hood provides adequate respiratory protection for routine handling.[3] |

Section 3: Standard Operating Protocol: Weighing and Transfer

This protocol outlines the essential steps for safely handling the solid reagent. The causality behind each step is highlighted to reinforce safe practices.

3.1 Pre-Operation Checklist

-

Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.

-

Confirm PPE: Don all required PPE as specified in Section 2.2.

-

Locate Emergency Equipment: Visually confirm the path to the safety shower and eyewash is clear.[6]

-

Prepare Spill Kit: Ensure a spill kit for corrosive, water-reactive solids is immediately accessible. It must contain an inert absorbent like dry sand or vermiculite, not water.[7]

-

Assemble Equipment: Place all necessary equipment (spatula, weigh boat, receiving flask, etc.) inside the fume hood before introducing the chemical. Use non-sparking tools where possible.[8]

3.2 Weighing and Transfer Procedure

-

Work in Fume Hood: Place the reagent container inside the fume hood.

-

Minimize Air Exposure: Open the container only when ready to dispense. Minimize the time the container is open to reduce hydrolysis from ambient moisture.

-

Dispense Carefully: Use a clean, dry spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid generating dust.[8]

-

Transfer to Vessel: Promptly transfer the weighed solid into the reaction vessel.

-

Secure Container: Tightly close the main reagent container immediately after dispensing.

-

Decontaminate Tools: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol followed by water, all within the fume hood) before removing them from the hood.

3.3 Post-Operation Cleanup

-

Clean Work Area: Wipe down the surface of the fume hood with a suitable solvent.

-

Dispose of Waste: All contaminated materials (gloves, weigh boats, paper towels) must be disposed of as hazardous waste according to institutional guidelines.[7]

-

Wash Hands: After removing PPE, wash hands and arms thoroughly with soap and water.[10]

Section 4: Storage and Incompatibility

Improper storage is a common cause of laboratory incidents.

-

Storage Conditions: Store in a cool, dry, well-ventilated area inside a designated corrosives cabinet.[1] The container must be kept tightly closed to prevent reaction with atmospheric moisture.[11]

-

Incompatible Materials: Segregate 2,4-dichloro-3-methylbenzenesulfonyl chloride from the following:

-

Water/Moisture: Violent reaction produces corrosive acids.[3]

-

Strong Bases (e.g., NaOH, KOH): Reacts violently.[12]

-

Strong Oxidizing Agents: Potential for vigorous reaction.[12]

-

Alcohols and Amines: Reacts exothermically to form esters and sulfonamides, respectively. While often the intended reaction, uncontrolled mixing can be hazardous.

-

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Caption: General emergency response workflow for chemical incidents.

5.1 Personal Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15-20 minutes in a safety shower.[9][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[11][13] Remove contact lenses if possible. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Seek immediate medical attention.

5.2 Chemical Spill

-

Small Spill (inside fume hood):

-

Alert personnel in the immediate area.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for reactive chemicals.[13] DO NOT USE WATER. [7]

-

Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[9]

-

-

Large Spill (or any spill outside a fume hood):

Section 6: Waste Disposal

All materials contaminated with 2,4-dichloro-3-methylbenzenesulfonyl chloride are considered hazardous waste.

-

Solid Waste: Collect all spent reagent and contaminated disposable materials (gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

-

Quenching: Never attempt to neutralize or "quench" sulfonyl chloride waste in an open container or by adding it to a general waste stream. Reactions must be performed under controlled conditions as part of a planned experimental procedure.

-

Disposal: Follow all local, state, and federal regulations for the disposal of corrosive and reactive hazardous waste. Contact your institution's EHS department for specific procedures.[1]

Section 7: References

-

SOP 5 - OSU Chemistry. (n.d.). Standard Operating Procedure for Reactive Solids and Liquids. Retrieved from OSU Chemistry website.

-

Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.

-

Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.

-

Safety Data Sheet. (2024, December 19). CymitQuimica.

-

sop-reactive-solids.docx. (n.d.). University Standard.

-

Water Reactive Chemicals SOP. (n.d.). Wayne State University OEHS.

-

Benzene Sulfonyl Chloride Hazard Summary. (n.d.). NJ.gov.

-

ICSC 0198 - SULPHURYL CHLORIDE. (1998, March). International Chemical Safety Cards (ICSCs).

-

SAFETY DATA SHEET - Methanesulfonyl chloride. (2024, November 19). Sigma-Aldrich.

-

SAFETY DATA SHEET - Benzenesulfonyl chloride. (2025, November 6). Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-CHLORO-p-TOLUENESULFOCHLORIDE. (2025, September 22). Thermo Fisher Scientific.

-

SAFETY DATA SHEET - 2,4-Dichlorobenzyl chloride. (2025, December 18). Fisher Scientific.

-

2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97%. (n.d.). Fisher Scientific.

-

ERG Guide 137: Substances - Water-Reactive - Corrosive. (n.d.). ResponderHelp.com.

-

How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.

-

SAFETY DATA SHEET - Methylene Chloride. (2025, December 29). Sigma-Aldrich.

-

SAFETY DATA SHEET - Benzenesulfonyl chloride. (2012, March 7). Fisher Scientific.

-

3-Chloro-4-methylbenzenesulfonyl chloride SDS. (n.d.). ECHEMI.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2,4-Dichloro-5-methylbenzenesulfonyl chloride, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 5. echemi.com [echemi.com]

- 6. sites.rowan.edu [sites.rowan.edu]

- 7. chemistry.osu.edu [chemistry.osu.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. responderhelp.com [responderhelp.com]

- 10. actenviro.com [actenviro.com]

- 11. research.wayne.edu [research.wayne.edu]

- 12. nj.gov [nj.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2,4-Dichloro-3-methylbenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2,4-dichloro-3-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis, particularly for the development of novel sulfonamide-based therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and practical applications.

Introduction: The Significance of Substituted Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides, sulfonic esters, and as protecting groups. The sulfonamide moiety (–SO₂NH–) is a critical pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse biological activities including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties.[1] The specific substitution pattern on the aromatic ring of the sulfonyl chloride allows for the fine-tuning of the resulting molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. 2,4-Dichloro-3-methylbenzenesulfonyl chloride, with its distinct arrangement of electron-withdrawing chlorine atoms and an electron-donating methyl group, presents a unique scaffold for the synthesis of novel bioactive compounds.